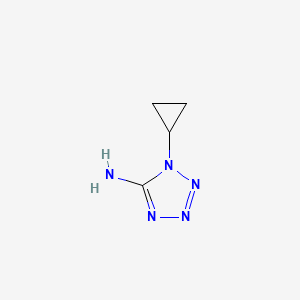

1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine" is a derivative of tetrazole, which is a class of synthetic heterocyclic organic compounds featuring a five-membered ring of four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their various applications in medicinal chemistry, agriculture, and as energetic materials due to their high nitrogen content.

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. For instance, an efficient synthesis of 1-substituted-1H-1,2,3,4-tetrazoles has been reported using amines and sodium azide in stoichiometric proportions in an ionic liquid, which enhances the reaction rate due to its inherent Bronsted acidity and high polarity . Although not directly related to the synthesis of "1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine," these methods provide insights into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the tetrazole ring. The presence of multiple nitrogen atoms in the ring structure contributes to the compound's reactivity and potential to form various chemical bonds. The cyclopropyl group attached to the tetrazole ring in "1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine" would add steric bulk and could influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

Tetrazole derivatives can undergo various chemical reactions. For example, radical cyclization of tetrazole amines with alkynes can lead to the formation of tetrazolo[1,5-a]quinolines, a process mediated by tert-butyl nitrite under mild conditions . Cyclopropyl groups, such as those in "1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine," are known to be reactive intermediates in chemical synthesis, participating in ring-opening reactions and forming various cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine" would be influenced by both the tetrazole ring and the cyclopropyl group. Tetrazoles generally have high melting points and are relatively stable compounds. The cyclopropyl group could confer additional steric hindrance, potentially affecting the solubility and stability of the compound. The reactivity of the cyclopropyl group might also lead to unique chemical properties, such as the ability to participate in ring expansion or rearrangement reactions under certain conditions.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Synthesis Routes : Tetrazoles like 1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine are synthesized through various routes, contributing to medicinal chemistry. Monosubstituted tetrazoles are used as alternatives to carboxylic acids, and disubstituted tetrazoles as amine replacements. Innovative synthetic approaches have been developed for diverse tetrazoles, including a one-pot multicomponent approach that utilizes more abundant reactants like aryl or alkyl nitriles, enhancing the synthesis of 2,5-disubstituted tetrazoles (Reed & Jeanneret, 2021).

Catalysis and Reactions : Ytterbium triflate hydrate has been used as a catalyst in synthesizing 1-substituted 1H-1,2,3,4-tetrazole compounds from amines, triethyl orthoformate, and sodium azide, with some showing strong phytocidal activity (Su, Hong, Shan, & Zhang, 2006).

Applications in Heterocyclic Chemistry

Heterocyclic Compound Synthesis : The utility of 1-substituted-1H-1,2,3,4-tetrazoles in synthesizing heterocyclic compounds is significant. Techniques involving various catalysts and conditions, such as solvent-free synthesis and ultrasound irradiation, have been developed to improve yields and reaction efficiencies (Habibi et al., 2013).

Photochemical Properties : The photochemistry of methyl-substituted 5-aminotetrazoles, closely related to 1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine, has been studied, revealing unique reaction pathways influenced by the position of the methyl substituent. This understanding aids in exploring the photochemical behavior of related tetrazoles (Ismael, Fausto, & Cristiano, 2016).

Applications in Nanotechnology and Catalysis

- Nanocatalyst Development : New magnetic nanocatalysts have been introduced for rapid synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, exemplifying the integration of tetrazoles in nanotechnology and green chemistry (Ghasemzadeh & Akhlaghinia, 2017).

Propiedades

IUPAC Name |

1-cyclopropyltetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-4-6-7-8-9(4)3-1-2-3/h3H,1-2H2,(H2,5,6,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFQXSPIQIBJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine | |

CAS RN |

1541659-50-0 |

Source

|

| Record name | 1-cyclopropyl-1H-1,2,3,4-tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)

![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)

![N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005656.png)

![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)